3,3-Dimethyl-1-(3-thienyl)butylamine
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Overview
Description
3,3-Dimethyl-1-(3-thienyl)butylamine is an organic compound with the molecular formula C10H17NS and a molecular weight of 183.32 g/mol . It is characterized by the presence of a thiophene ring attached to a butylamine chain with two methyl groups at the third carbon position. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-(3-thienyl)butylamine typically involves the reaction of 3-thiophenemethanamine with 3,3-dimethylbutylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of readily available raw materials and standard organic synthesis techniques. The process may include steps such as distillation and purification to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1-(3-thienyl)butylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.
Substitution: The amine group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydrothiophene derivatives .
Scientific Research Applications
3,3-Dimethyl-1-(3-thienyl)butylamine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving the interaction of thiophene derivatives with biological systems.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory or antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1-(3-thienyl)butylamine involves its interaction with specific molecular targets and pathways. The thiophene ring and amine group play crucial roles in its biological activity. The compound may modulate the activity of enzymes or receptors, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-1-butanol: An organic building block used in pharmaceutical synthesis.
3,3-Dimethyl-2-butylamine: Used to produce various pharmaceutical intermediates.
Uniqueness
3,3-Dimethyl-1-(3-thienyl)butylamine is unique due to the presence of the thiophene ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry .
Properties
Molecular Formula |
C10H17NS |
---|---|
Molecular Weight |
183.32 g/mol |
IUPAC Name |
3,3-dimethyl-1-thiophen-3-ylbutan-1-amine |
InChI |
InChI=1S/C10H17NS/c1-10(2,3)6-9(11)8-4-5-12-7-8/h4-5,7,9H,6,11H2,1-3H3 |
InChI Key |
JFCUVOSZEMBREI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C1=CSC=C1)N |
Origin of Product |
United States |
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